Cas no 24190-29-2 (3-Buten-2-one,4-[(1R)-2,6,6-trimethyl-2-cyclohexen-1-yl]-, (3E)-)
![3-Buten-2-one,4-[(1R)-2,6,6-trimethyl-2-cyclohexen-1-yl]-, (3E)- structure](https://it.kuujia.com/scimg/cas/24190-29-2x500.png)
24190-29-2 structure
Nome del prodotto:3-Buten-2-one,4-[(1R)-2,6,6-trimethyl-2-cyclohexen-1-yl]-, (3E)-
3-Buten-2-one,4-[(1R)-2,6,6-trimethyl-2-cyclohexen-1-yl]-, (3E)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-Buten-2-one,4-[(1R)-2,6,6-trimethyl-2-cyclohexen-1-yl]-, (3E)-
- (3E)-4-(2,6,6-trimethylcyclohex-2-enyl)but-3-en-2-one
- (E)-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one
- (R-(E))-4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3-buten-2-one
- 4'-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3'-buten-2'-one
- AC1LCVGL
- b8-7
- c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14
- C13H20O
- EINECS 246-069-2
- h6-8,12H,5,9H2,1-4H3
- SureCN5590917
- UNII-QP734LIN1K component UZFLPKAIBPNNCA-ABZNLYFFSA-N
- [R-(E)]-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one
- (r)-(+)-alpha-ionone
- DTXSID801317981
- (+)-(6R)-alpha-Ionone
- (r)-alpha-ionone
- 3-Buten-2-one, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, (R)-(+)- (8CI)
- (R)-(E)-4,7-Megastigmadien-9-one
- 3-Buten-2-one, 4-[(1R)-2,6,6-trimethyl-2-cyclohexen-1-yl]-, (3E)-
- (+)-alpha-Ionone
- 24190-29-2
- (S)-4-trans-(2,6,6-trimethyl-cyclohex-2-enyl)-but-3-en-2-one
- 4-[(1R)-2,6,6-Trimethyl-2-cyclohexen-1-yl]-(3E)-3-Buten-2-one
- SCHEMBL5591019
- Q63395348
- (3E)-4-[(1R)-2,6,6-trimethylcyclohex-2-en-1-yl]but-3-en-2-one
-
- Inchi: InChI=1S/C13H20O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h6-8,12H,5,9H2,1-4H3/b8-7+/t12-/m0/s1
- Chiave InChI: UZFLPKAIBPNNCA-GUOLPTJISA-N
- Sorrisi: CC(/C=C/[C@H]1C(C)=CCCC1(C)C)=O
Proprietà calcolate
- Massa esatta: 192.1515
- Massa monoisotopica: 192.151415
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 14
- Conta legami ruotabili: 2
- Complessità: 282
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 3
- Superficie polare topologica: 17.1
Proprietà sperimentali
- PSA: 17.07
- LogP: 3.51410
3-Buten-2-one,4-[(1R)-2,6,6-trimethyl-2-cyclohexen-1-yl]-, (3E)- Letteratura correlata
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
24190-29-2 (3-Buten-2-one,4-[(1R)-2,6,6-trimethyl-2-cyclohexen-1-yl]-, (3E)-) Prodotti correlati
- 127-41-3(a-Ionone (>90%))
- 79-69-6(4-(2,5,6,6-Tetramethylcyclohex-2-en-1-yl)but-3-en-2-one)
- 1322-70-9(methyl ionone gamma)
- 7779-30-8(1-Penten-3-one,1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-)
- 2248369-08-4(Methyl 6-amino-5H-imidazo[1,2-b]pyrazole-7-carboxylate)
- 2219407-49-3(4-3-(trifluoromethyl)-3H-diazirin-3-ylpiperidine hydrochloride)
- 2330439-64-8(4-acetyl-N-(2-ethoxypyrimidin-5-yl)benzene-1-sulfonamide)
- 1261829-19-9(Methyl 3-(4'-bromo-2'-(difluoromethyl)phenyl)propionate)
- 2227854-95-5((2S)-4,4,4-trifluoro-3-(trifluoromethyl)butan-2-ol)
- 1806846-87-6(Methyl 3-cyano-5-(difluoromethyl)-6-methylpyridine-2-acetate)
Fornitori consigliati
Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
CN Fornitore
Grosso

Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso
